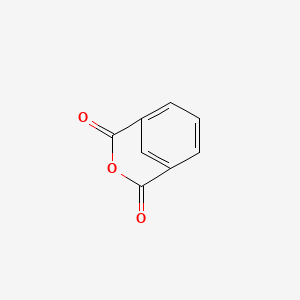![molecular formula C17H18Te B14171385 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene CAS No. 920977-25-9](/img/structure/B14171385.png)
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene is an organotellurium compound that belongs to the tellurophene family Tellurophenes are heterocyclic compounds containing tellurium, which is a heavier analog of sulfur and selenium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and an appropriate alkyne precursor.
Substitution Reactions: The butyl and (4-methylphenyl)ethynyl groups are introduced through substitution reactions. These reactions often require the use of organometallic reagents and catalysts to facilitate the formation of carbon-tellurium bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry and the use of scalable synthetic routes can be applied to produce this compound in larger quantities.
化学反応の分析
Types of Reactions
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the butyl or (4-methylphenyl)ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield telluroxides, while substitution reactions can produce a variety of functionalized tellurophenes.
科学的研究の応用
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene has several scientific research applications, including:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions.
作用機序
The mechanism by which 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.
類似化合物との比較
Similar Compounds
2-Butyl-5-[(4-methylphenyl)ethynyl]selenophene: A selenium analog with similar chemical properties but different reactivity due to the presence of selenium instead of tellurium.
2-Butyl-5-[(4-methylphenyl)ethynyl]thiophene: A sulfur analog that is more commonly studied and has well-documented applications in materials science and organic electronics.
Uniqueness
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties compared to its sulfur and selenium analogs. These properties can be leveraged in specialized applications where tellurium’s heavier atomic weight and larger atomic radius play a crucial role.
特性
CAS番号 |
920977-25-9 |
|---|---|
分子式 |
C17H18Te |
分子量 |
349.9 g/mol |
IUPAC名 |
2-butyl-5-[2-(4-methylphenyl)ethynyl]tellurophene |
InChI |
InChI=1S/C17H18Te/c1-3-4-5-16-12-13-17(18-16)11-10-15-8-6-14(2)7-9-15/h6-9,12-13H,3-5H2,1-2H3 |
InChIキー |
JGOPDPNHFBCUDY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C([Te]1)C#CC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


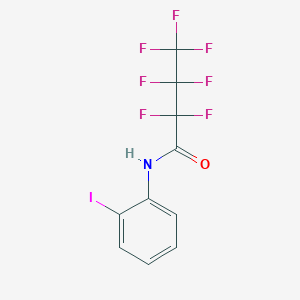
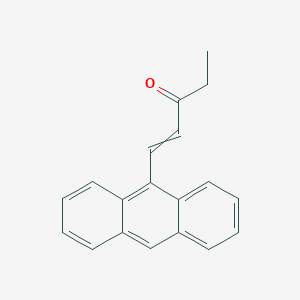
![2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B14171308.png)
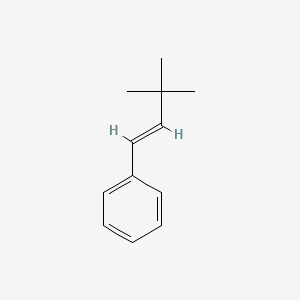
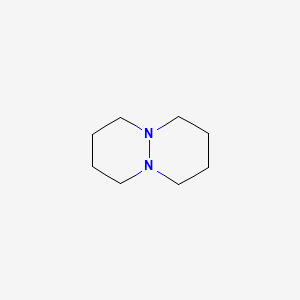
![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
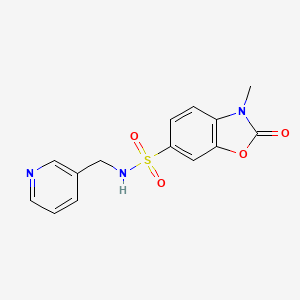
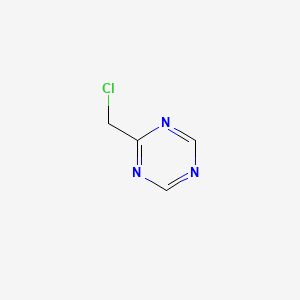
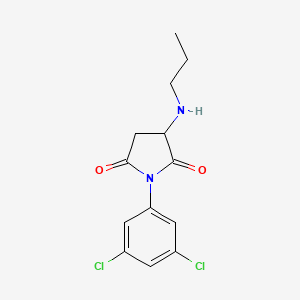
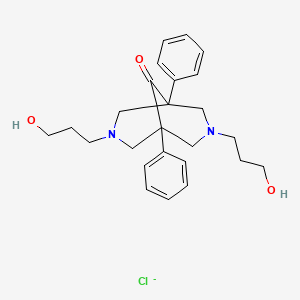
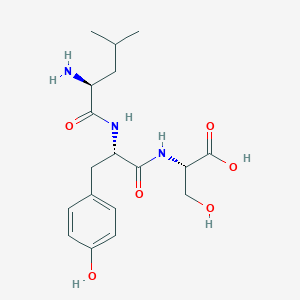
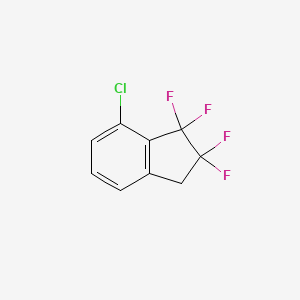
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
